molecular formula C11H10BrClF2O B14065829 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14065829
M. Wt: 311.55 g/mol
InChI Key: DFZMPQPDIPGIIL-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of bromomethyl, difluoromethyl, and chloropropanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a difluoromethyl-substituted benzene derivative, followed by chlorination and subsequent introduction of the propanone moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group yields a carboxylic acid, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, while the chloropropanone moiety may participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromomethylphenyl)-2-chloropropan-1-one: Lacks the difluoromethyl group, which may affect its reactivity and biological activity.

    1-(4-(Difluoromethyl)phenyl)-2-chloropropan-1-one: Lacks the bromomethyl group, which may influence its chemical properties and applications.

    1-(4-(Bromomethyl)-2-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its chemical behavior and biological effects.

Uniqueness

1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, difluoromethyl, and chloropropanone functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10BrClF2O

Molecular Weight

311.55 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(difluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O/c1-6(13)10(16)8-3-2-7(5-12)4-9(8)11(14)15/h2-4,6,11H,5H2,1H3

InChI Key

DFZMPQPDIPGIIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)CBr)C(F)F)Cl

Origin of Product

United States

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